

Application Notes and Protocols for In Vitro Characterization of 5-MeO-DALT

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Compound of Interest

Compound Name: *N,N-Diallyl-5-methoxytryptamine*

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For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Cellular Mechanisms of 5-MeO-DALT

N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) is a psychoactive tryptamine that has emerged within the research chemical landscape.[1][2] Understanding its pharmacological profile is crucial for both harm reduction and exploring any potential therapeutic applications. Like many psychedelic compounds, its primary interactions are with the serotonergic system, but its broad receptor binding profile suggests a complex mechanism of action.[1][3][4] 5-MeO-DALT demonstrates affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other receptor systems like adrenergic, histamine, and opioid receptors.[1]

This guide provides a detailed framework of cell-based assays to systematically dissect the molecular effects of 5-MeO-DALT. By employing these in vitro methods, researchers can quantify its binding affinity, functional potency and efficacy at key receptor targets, assess its potential cytotoxicity, and investigate its influence on downstream gene expression. Such a multi-faceted approach is essential in the early stages of drug discovery and pharmacological characterization.[5][6]

Section 1: Assessing Receptor Engagement - Radioligand Binding Assays

Rationale: The initial step in characterizing a novel compound is to determine its affinity for specific molecular targets. Radioligand binding assays are a gold-standard technique to quantify the interaction between a compound (the "ligand," in this case 5-MeO-DALT) and a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, from which the equilibrium dissociation constant (K_i) can be calculated. A lower K_i value indicates a higher binding affinity.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT_{2A} Receptor

- Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT_{2A} receptor.
- Materials:
 - HEK-293-h5-HT_{2A} cell membrane preparation
 - Radioligand: [³H]ketanserin (a selective 5-HT_{2A} antagonist)
 - Non-specific binding control: Mianserin
 - 5-MeO-DALT stock solution
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
 - 96-well filter plates
 - Scintillation fluid and counter

- Procedure:
 - Prepare serial dilutions of 5-MeO-DALT in assay buffer.
 - In a 96-well plate, add the cell membrane preparation, [3H]ketanserin (at a concentration near its Kd), and either assay buffer (for total binding), mianserin (for non-specific binding), or a dilution of 5-MeO-DALT.
 - Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
 - Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
 - Allow the filters to dry, then add scintillation fluid to each well.
 - Quantify the radioactivity in each well using a scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of 5-MeO-DALT and fit the data to a sigmoidal dose-response curve to determine the IC50.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

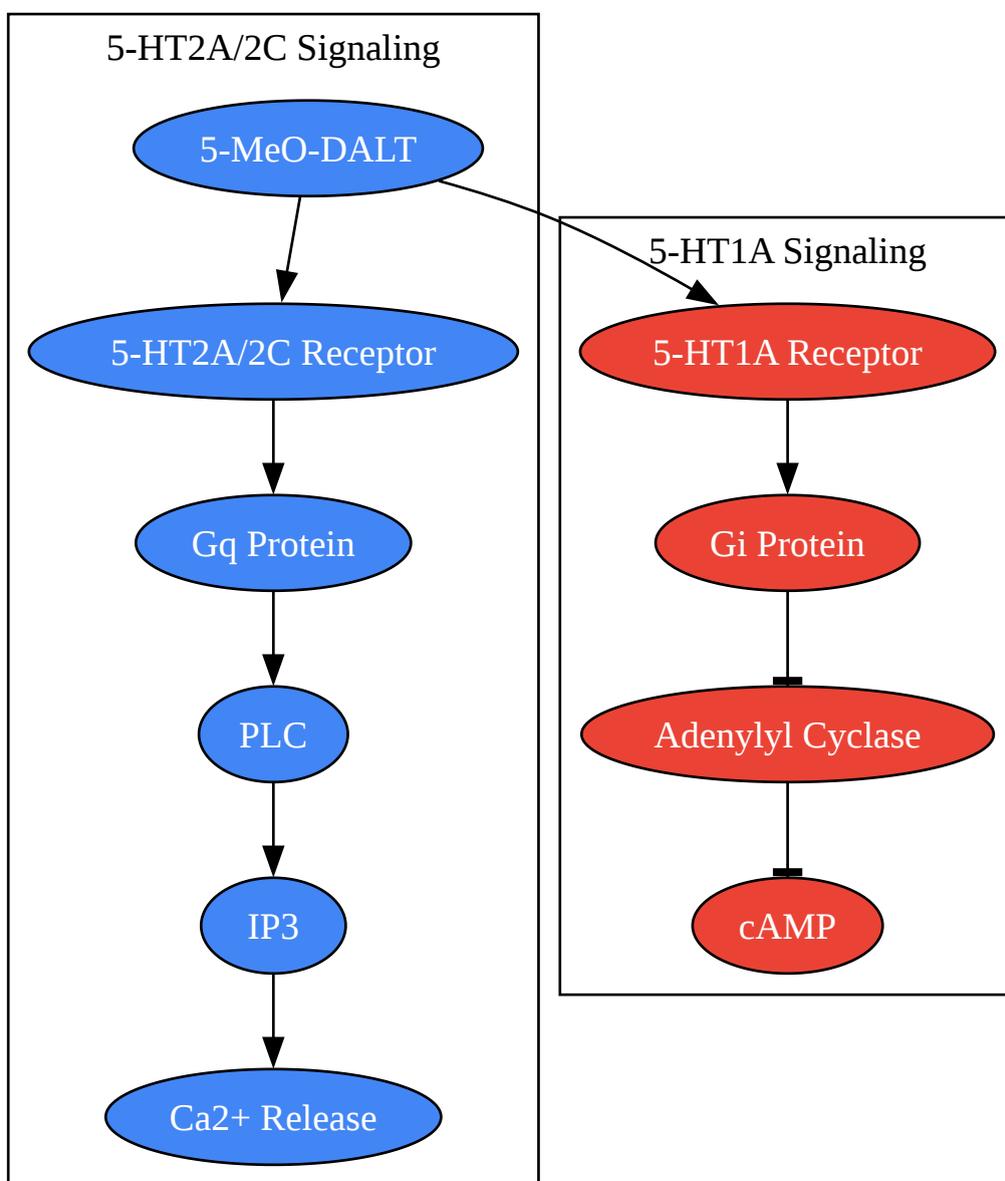
Compound	Receptor Target	Ki (nM)
5-MeO-DALT	5-HT2A	Hypothetical Value
5-MeO-DALT	5-HT1A	Hypothetical Value
5-MeO-DALT	5-HT2C	Hypothetical Value
Serotonin	5-HT2A	Reference Value
Ketanserin	5-HT2A	Reference Value

Section 2: Characterizing Functional Activity - Second Messenger Assays

Rationale: While binding assays reveal affinity, they do not provide information about the functional effect of the compound on the receptor (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays measure the downstream cellular response following receptor activation.[7] Many serotonin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger changes in intracellular second messengers like calcium (Ca²⁺) or cyclic adenosine monophosphate (cAMP).[7][8]

- **5-HT_{2A} and 5-HT_{2C} Receptors:** These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[9] This increase in intracellular calcium can be measured using fluorescent dyes.
- **5-HT_{1A} Receptors:** These receptors typically couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cAMP.

Signaling Pathways:



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Caption: Simplified Gq and Gi signaling pathways for serotonin receptors.

Protocol 2: Calcium Flux Assay for 5-HT2A/2C Receptor Activation

- Cell Line: Chinese Hamster Ovary (CHO) or HEK 293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.[10][11][12]
- Materials:

- Receptor-expressing cells
- Black-walled, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]
- Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
- 5-MeO-DALT stock solution
- Reference agonist (e.g., serotonin)
- Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
- Fluorescence microplate reader with kinetic reading capability and automated injection.[9]
- Procedure:
 - Seed cells into the 96-well plates and allow them to adhere overnight.
 - Remove the growth medium and load the cells with the Fluo-4 AM dye solution (containing probenecid) for approximately 1 hour at 37°C.
 - Wash the cells with assay buffer to remove excess dye.
 - Place the plate in the fluorescence reader and measure the baseline fluorescence.
 - Use the automated injector to add varying concentrations of 5-MeO-DALT or the reference agonist to the wells.
 - Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.[9]
 - The change in fluorescence (peak signal minus baseline) is proportional to the increase in intracellular calcium.
 - Plot the response against the log concentration of 5-MeO-DALT to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy relative to a full agonist like serotonin).

Protocol 3: cAMP Assay for 5-HT_{1A} Receptor Activation

- Cell Line: CHO-K1 cells stably expressing the human 5-HT_{1A} receptor.[13]
- Materials:
 - CHO-h5-HT_{1A} cells
 - Forskolin (an adenylyl cyclase activator)
 - 5-MeO-DALT stock solution
 - Reference agonist (e.g., 8-OH-DPAT)
 - cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)[14][15]
 - Plate reader compatible with the chosen detection kit
- Procedure:
 - Plate the cells and allow them to grow to the desired confluency.
 - Pre-treat the cells with varying concentrations of 5-MeO-DALT or the reference agonist for a short period.
 - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The Gi-coupled 5-HT_{1A} receptor, when activated by an agonist, will inhibit this forskolin-induced cAMP increase.
 - Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP produced.
 - The signal will be inversely proportional to the agonist activity of 5-MeO-DALT.
 - Plot the inhibition of the forskolin response against the log concentration of 5-MeO-DALT to determine the EC₅₀ and E_{max}.

Data Presentation:

Assay	Receptor Target	Parameter	5-MeO-DALT	Serotonin (Reference)
Calcium Flux	5-HT2A	EC50 (nM)	Hypothetical Value	Reference Value
Calcium Flux	5-HT2A	Emax (%)	Hypothetical Value	100%
cAMP Assay	5-HT1A	EC50 (nM)	Hypothetical Value	Reference Value
cAMP Assay	5-HT1A	Emax (%)	Hypothetical Value	100%

Section 3: Evaluating Cellular Health - Cytotoxicity Assays

Rationale: It is imperative to assess whether the observed effects of a compound are due to specific receptor interactions or a general toxic effect on the cells. Cytotoxicity assays are used to measure the degree to which a substance can damage or kill cells.[16] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.[17]

Experimental Workflow:

Caption: Workflow for an MTT-based cytotoxicity assay.

Protocol 4: MTT Cytotoxicity Assay

- Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma) or the cell lines used in the functional assays.
- Materials:

- Cells
- Clear 96-well cell culture plates
- 5-MeO-DALT stock solution
- Positive control for cytotoxicity (e.g., doxorubicin)
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate spectrophotometer
- Procedure:
 - Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
 - Remove the medium and add fresh medium containing serial dilutions of 5-MeO-DALT, a vehicle control, and a positive control.
 - Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
 - Remove the treatment medium and add 100 μ L of fresh medium and 10 μ L of MTT reagent to each well.[\[20\]](#)
 - Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
 - Carefully remove the MTT-containing medium and add 100 μ L of the solubilization solution to each well to dissolve the crystals.[\[20\]](#)
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Read the absorbance at approximately 570 nm.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percent viability against the log concentration of 5-MeO-DALT to determine the CC50 (the concentration that reduces cell viability by 50%).

Section 4: Investigating Downstream Effects - Gene Expression Analysis

Rationale: Psychedelic compounds have been shown to induce changes in gene expression related to neuroplasticity, inflammation, and neurotransmission.[\[21\]](#)[\[22\]](#)[\[23\]](#) Quantitative real-time polymerase chain reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes of interest. By treating cells with 5-MeO-DALT and then quantifying the mRNA levels of target genes, researchers can gain insight into the downstream cellular pathways modulated by the compound. Key target genes could include those involved in the serotonergic system, synaptic plasticity (e.g., BDNF), or cellular stress responses.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression

- Cell Line: A neuronally-derived cell line such as SH-SY5Y or primary cortical neurons.
- Materials:
 - Cells
 - 5-MeO-DALT
 - RNA extraction kit (e.g., using TRIzol)
 - cDNA synthesis kit (reverse transcriptase)
 - Gene-specific primers for target genes (e.g., BDNF, c-Fos, HTR2A) and housekeeping genes (e.g., GAPDH, ACTB)
 - SYBR Green or TaqMan qPCR master mix[\[24\]](#)
 - qPCR instrument[\[24\]](#)
- Procedure:

- Cell Treatment: Treat cultured cells with 5-MeO-DALT at a non-toxic concentration (determined from the MTT assay) for a specified time (e.g., 6, 12, or 24 hours).[24]
- RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA).[24]
- qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.[25]
- Data Acquisition: Run the reaction in a qPCR instrument using a standard thermal cycling program.[24]
- Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes. Calculate the fold change in gene expression in 5-MeO-DALT-treated cells compared to vehicle-treated cells using the $\Delta\Delta\text{Ct}$ method.

Conclusion

The protocols outlined in this guide provide a robust, multi-tiered approach for the in vitro characterization of 5-MeO-DALT. By systematically evaluating its receptor binding profile, functional activity, cytotoxicity, and impact on gene expression, researchers can build a comprehensive pharmacological understanding of this compound. These foundational data are critical for guiding further preclinical research, including more complex studies in 3D cell cultures or in vivo models, and for informing the broader scientific and medical communities about its cellular and molecular effects.[26]

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